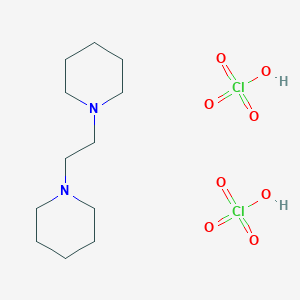
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of perchloric acid;1-(2-piperidin-1-ylethyl)piperidine involves several steps. One common method includes the cyclization of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorinating agents like SOCl2 and reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives have shown potential as anticancer agents, antihypertensive drugs, and antimicrobial agents . The compound’s versatility makes it valuable in various industrial applications, including the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of perchloric acid;1-(2-piperidin-1-ylethyl)piperidine involves its interaction with molecular targets and pathways in biological systems. For instance, piperidine derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine can be compared with other piperidine derivatives such as piperine and icaridin . Piperine, found in black pepper, has antioxidant properties and potential anticancer activity . Icaridin, used as an insect repellent, interacts with the olfactory system of insects . The unique structure of this compound gives it distinct properties and applications compared to these similar compounds.
Properties
CAS No. |
65045-39-8 |
|---|---|
Molecular Formula |
C12H26Cl2N2O8 |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
perchloric acid;1-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C12H24N2.2ClHO4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;2*2-1(3,4)5/h1-12H2;2*(H,2,3,4,5) |
InChI Key |
JFKUWTXFFMEDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCCCC2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















